molecular formula C15H22O5 B1151890 (1R,3R,5R,6S,8R,10R,12S,15S)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one CAS No. 1187925-30-9

(1R,3R,5R,6S,8R,10R,12S,15S)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one

Cat. No. B1151890
CAS RN: 1187925-30-9
InChI Key:
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Description

This compound, due to its complex structure, is likely involved in specific biological or chemical processes, potentially including natural product synthesis or synthetic organic chemistry applications. Its synthesis and analysis contribute to understanding its role in these contexts.

Synthesis Analysis

The compound's synthesis could involve multiple steps, including cyclization and rearrangement processes. For example, Vlad et al. (2004) discuss the dehydration of a related diterpenoid compound with phosphorus oxychloride, leading to a mixture of substances based on new carbon skeletons, indicative of the complex synthetic routes possible for such molecules (Vlad, Ungur, Barba, Malinovskii, Simonov, & Malinovskii, 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule involves multiple ring systems, often leading to significant stereochemical complexity. For example, the analysis by Kar et al. (1998) on a diterpene oligoester reveals nonplanar rings inclined to each other, demonstrating the structural complexity characteristic of such compounds (Kar, Bhattacharyya, Mazumdar, Bocelli, & Hohmann, 1998).

Scientific Research Applications

Cyclization and Rearrangement Studies

Cyclization and rearrangement of diterpenoids, which are closely related to the compound , have been a subject of extensive study. Research has shown that the dehydration of similar diterpenoids with phosphorus oxychloride in pyridine forms a mixture of substances, including hydrocarbons with new carbon skeletons (Vlad, Ungur, Barba, Malinovskii, Simonov, & Malinovskii, 2004). Similar studies also involved the products of dehydration of other closely related diterpenoids, leading to the formation of several hydrocarbons based on new carbon skeletons (Ungur, Barba, Malinovskii, & Vlad, 1988).

Synthesis and Structural Elucidation

Research on the synthesis and structural elucidation of bioactive compounds provides insights into the potential applications of similar molecular structures. For instance, the synthesis of triorganotin(IV) derivatives of sodium deoxycholate demonstrated the formation of compounds with promising antifungal and anticancer activities (Shaheen, Ali, Rosario, & Shah, 2014).

Applications in Natural Product Chemistry

Natural product chemistry often utilizes similar molecular structures. For example, studies on dammar-24-ene-3β,20-diol monohydrate from the bark of Aglaia exima and its stereochemistry illustrate the relevance of such compounds in natural product chemistry (Safariari, Supriadin, Supratman, Awang, & Ng, 2012).

Role in Biological Activities and Behavior

Compounds with similar structures have been found to play a role in biological activities and behaviors. For instance, a study on a dominant component in male orchid bee fragrances revealed the behavioral significance of such compounds in the natural world (Eltz, Hedenström, Bång, Wallin, & Andersson, 2010).

Novel Bioactive Derivatives

The creation of novel bioactive derivatives from similar molecular structures is an area of significant research interest. Studies have been conducted on azaartemisinin derivatives, highlighting their potential antimalarial and cytotoxic activities (Al-Oqail, Galal, Ahmad, Al-Fishawi, & El-Feraly, 2003).

properties

IUPAC Name

(1R,3R,5R,6S,8R,10R,12S,15S)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O5/c1-7-8-4-12-15(3,20-12)10(16)5-11-14(2,19-11)6-9(8)18-13(7)17/h7-12,16H,4-6H2,1-3H3/t7-,8+,9-,10-,11+,12+,14+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCZKBUBOFFSDG-RWDDTAIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3C(O3)(C(CC4C(O4)(CC2OC1=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2C[C@@H]3[C@](O3)([C@H](C[C@@H]4[C@](O4)(C[C@@H]2OC1=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3R,5R,6S,8R,10R,12S,15S)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one
Reactant of Route 2
(1R,3R,5R,6S,8R,10R,12S,15S)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one
Reactant of Route 3
(1R,3R,5R,6S,8R,10R,12S,15S)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one
Reactant of Route 4
(1R,3R,5R,6S,8R,10R,12S,15S)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one
Reactant of Route 5
(1R,3R,5R,6S,8R,10R,12S,15S)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one
Reactant of Route 6
(1R,3R,5R,6S,8R,10R,12S,15S)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one

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